

N-Benzylidenemethylamine: A Technical Guide to Chemical Properties and Structure

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Compound of Interest

Compound Name: *N-Benzylidenemethylamine*

Cat. No.: *B1583782*

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Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **N-Benzylidenemethylamine** (CAS No. 622-29-7). An essential imine in organic synthesis, this document collates critical physicochemical and spectroscopic data into a structured format. Detailed experimental protocols for its synthesis and purification are presented, alongside visualizations of the reaction mechanism and experimental workflow, to support its application in research and development.

Chemical Identity and Structure

N-Benzylidenemethylamine, also known as N-Methyl- α -tolueneimine, is an organic compound classified as a Schiff base or imine.^[1] Its structure features a phenyl group attached to a carbon atom, which is double-bonded to a nitrogen atom bearing a methyl group ($\text{C}_6\text{H}_5\text{CH}=\text{NCH}_3$). The central C=N bond is the defining feature of the imine functional group. The nitrogen atom is sp^2 hybridized, and the molecule possesses (E/Z)-isomerism around this double bond, with the (E)-isomer being the more stable and common form.

Table 1: Compound Identification

Identifier	Value	Reference
CAS Number	622-29-7	[1][2]
Molecular Formula	C ₈ H ₉ N	[1][2]
Molecular Weight	119.16 g/mol	[2]
IUPAC Name	N-methyl-1-phenylmethanimine	[2]
Synonyms	Benzaldehyde methylimine, N-Methylbenzaldimine	[3][4]
Linear Formula	C ₆ H ₅ CH=NCH ₃	
SMILES	C\N=C\c1ccccc1	

| InChI Key| HXTGGPKOEKKUQO-VQHVLOKHSA-N | |

Physicochemical Properties

N-Benzylidenemethylamine is a colorless to slight yellow liquid at room temperature.[4][5] It is sensitive to moisture and is combustible.[4][6] A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data

Property	Value	Conditions	Reference
Physical Form	Liquid	Ambient	[7]
Boiling Point	75-80 °C	18 mmHg	[5]
	185 °C	760 mmHg (Atmospheric)	[4]
Density	0.967 g/mL	25 °C	[5]
Refractive Index (n _D)	1.552	20 °C	[6]
Flash Point	113 °C	Closed Cup	[3]
LogP	1.74	-	[4]

| Storage | 2-8°C, Inert atmosphere | - [[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **N-Benzylidenemethylamine**. The key spectral features are summarized below.

Table 3: Spectroscopic Data Summary

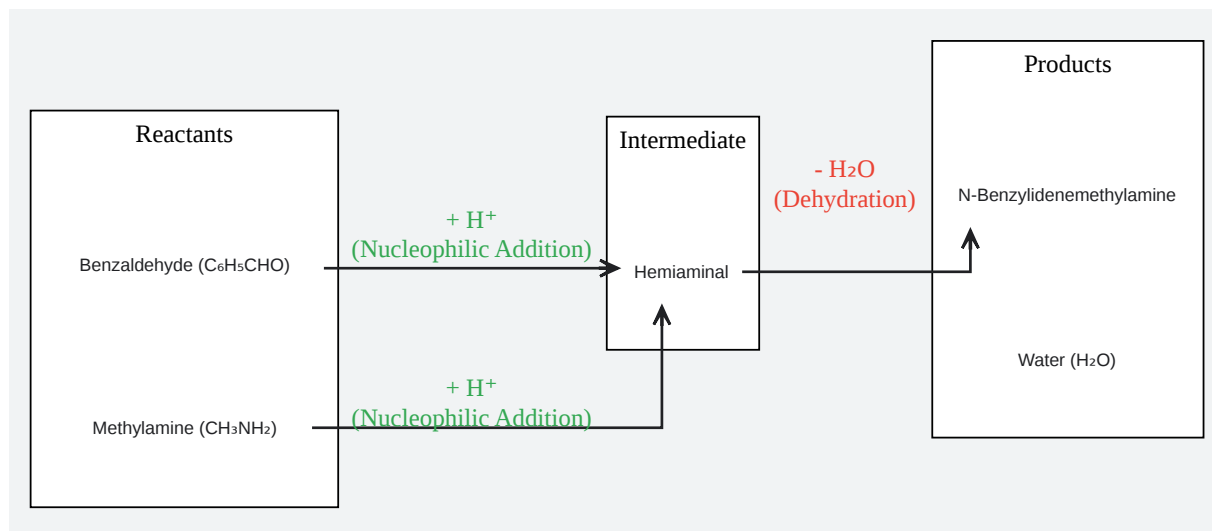
Technique	Feature	Characteristic Signal	Reference
¹³ C NMR	Imine Carbon (C=N)	~162 ppm	[8][9]
	Aromatic Carbons	128-136 ppm	[8][9]
	Methyl Carbon (N-CH ₃)	~47 ppm	[8]
IR Spectroscopy	C=N Stretch	~1650 cm ⁻¹	Typical imine range
	C-H (Aromatic)	~3060 cm ⁻¹	Typical aromatic range
	C-H (Aliphatic)	~2940 cm ⁻¹	Typical aliphatic range
Mass Spectrometry (EI)	Molecular Ion [M] ⁺	m/z 119	[2][10]

| | Major Fragments | m/z 118, 91, 77 |[2] |

Synthesis and Experimental Protocols

N-Benzylidenemethylamine is typically synthesized via the condensation reaction between benzaldehyde and methylamine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.

The formation of **N-Benzylidenemethylamine** proceeds through a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by elimination of water.



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Caption: Reaction mechanism for the synthesis of **N-Benzylidenemethylamine**.

This protocol is adapted from established procedures for imine synthesis.^{[11][12]}

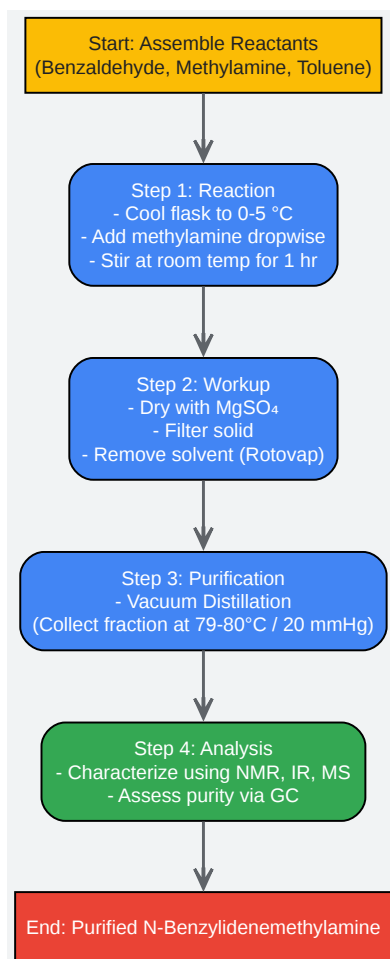
Materials:

- Benzaldehyde (10.6 g, 0.10 mol)
- Anhydrous methylamine solution (e.g., 2M in THF, 75 mL, 0.15 mol)
- Anhydrous Toluene (150 mL)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottomed flask (250 mL), magnetic stirrer, condenser, and distillation apparatus.

Procedure:

- A 250 mL round-bottomed flask equipped with a magnetic stirrer is charged with benzaldehyde and 100 mL of anhydrous toluene.
- The flask is cooled in an ice bath to 0-5 °C.
- The methylamine solution is added dropwise to the stirred benzaldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.[\[12\]](#)
- After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour.
- The reaction mixture is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The residual oil is purified by vacuum distillation.[\[11\]](#) The fraction collected at 79-80 °C under 20 mmHg is the pure **N-Benzylidenemethylamine**.[\[11\]](#) The yield is typically in the range of 85-90%.

The general workflow for the synthesis and purification process is outlined below.



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Caption: General experimental workflow for synthesis and purification.

Safety Information

N-Benzylidenemethylamine is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[13] It is a combustible liquid and should be stored away from ignition sources.

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- To cite this document: BenchChem. [N-Benzylidenemethylamine: A Technical Guide to Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583782#n-benzylidenemethylamine-chemical-properties-and-structure]

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